1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol
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Overview
Description
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a methoxymethoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the ethan-1-ol moiety through a suitable reduction or substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalytic processes and continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methoxymethoxy group can influence its binding affinity and specificity .
Comparison with Similar Compounds
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol can be compared with other similar compounds, such as:
3,5-Di-tert-butylbenzyl bromide: This compound also contains a bromine atom and tert-butyl groups but lacks the methoxymethoxy group, making it less versatile in certain reactions.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound has a similar bromine and tert-butyl substitution but differs in the presence of a pyridine ring and a carbamate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H21BrO3 |
---|---|
Molecular Weight |
317.22 g/mol |
IUPAC Name |
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C14H21BrO3/c1-9(16)11-6-10(15)7-12(14(2,3)4)13(11)18-8-17-5/h6-7,9,16H,8H2,1-5H3 |
InChI Key |
YCWSULCXSWFGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Br)C(C)(C)C)OCOC)O |
Origin of Product |
United States |
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